molecular formula C7H10N2O4 B12639216 Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B12639216
M. Wt: 186.17 g/mol
InChI Key: BKLGJVJNIBPJGI-UHFFFAOYSA-N
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Description

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an ethyl ester-linked hydroxyacetate moiety. The 1,2,4-oxadiazole scaffold is widely utilized in medicinal chemistry due to its bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding .

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate

InChI

InChI=1S/C7H10N2O4/c1-3-12-7(11)5(10)6-8-4(2)13-9-6/h5,10H,3H2,1-2H3

InChI Key

BKLGJVJNIBPJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NOC(=N1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), and may require the presence of a base like tetrabutylammonium fluoride (TBAF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an oxo derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate has been identified as a promising pharmacophore in drug design. Its unique oxadiazole structure contributes to its biological activity, making it a candidate for developing antimicrobial and anticancer agents. Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including Clostridium difficile and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported at 3 μg/mL and 4 μg/mL, respectively .

Mechanism of Action

The compound's mechanism of action involves the modulation of enzyme activity through specific interactions with target proteins. This interaction can inhibit enzymes involved in cancer progression and microbial resistance mechanisms. For example, this compound has demonstrated the ability to bind to certain enzymes, altering their function and leading to therapeutic effects against various diseases .

Agricultural Applications

Pesticidal Activity

In addition to its medicinal uses, this compound has shown potential as a pesticide. Research indicates that compounds containing the oxadiazole ring possess herbicidal and insecticidal properties. The compound's efficacy in controlling agricultural pests can be attributed to its ability to disrupt metabolic processes in target organisms .

Case Studies

Antimicrobial Efficacy

A study published in 2022 assessed the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited rapid bactericidal activity comparable to standard treatments . This suggests its potential role in developing new antibiotics.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of the compound in models of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been shown to inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. This property positions the compound as a candidate for further development in treating tauopathies .

Mechanism of Action

The mechanism by which ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the oxadiazole ring can participate in π-π interactions with aromatic systems. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Substituents on Oxadiazole Key Functional Groups Molecular Weight (g/mol) LogP Source
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate* C₈H₁₁N₃O₄ 5-methyl Hydroxy, ethyl ester ~207 (estimated) ~1.0 N/A
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate C₇H₁₀N₂O₃ 5-methyl Ethyl ester 170.17 1.08
Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate C₇H₇F₃N₂O₃ 5-CF₃ Ethyl ester 248.14 1.08
Ethyl 2-{[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]amino}acetate C₁₂H₁₃N₃O₄ 5-oxo (dihydro) Ethyl ester, amino linkage 263.25 1.08
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine C₈H₇N₃O 5-methyl Pyridine ring 161.16 1.07

Notes:

  • Oxadiazole Isomerism : Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate differs in the oxadiazole ring isomer (1,3,4 vs. 1,2,4), which alters electronic distribution and steric hindrance. This impacts reactivity and biological target interactions.
  • Electron-Withdrawing Groups : The trifluoromethyl derivative introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the methyl-substituted compound.
  • Hydroxy vs.
Table 2: Property Comparison
Property Ethyl Hydroxy(5-methyl-oxadiazol)acetate* Ethyl 2-(5-CF₃-oxadiazol)acetate Ethyl 2-(5-oxo-oxadiazol)acetate
Polar Surface Area ~70 Ų (estimated) 97.22 Ų 97.22 Ų
Solubility Moderate (hydroxy group) Low (CF₃ hydrophobicity) Moderate (amino group)
Metabolic Stability High (methyl substitution) Very High (CF₃) Moderate (oxo group)
  • Biological Implications :
    • The 5-methyl-1,2,4-oxadiazole motif is prevalent in antiviral and anticancer agents (e.g., WIN derivatives in ).
    • Trifluoromethyl derivatives are explored for enhanced pharmacokinetics, as seen in protease inhibitors .

Biological Activity

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate, a derivative of oxadiazole, has garnered attention in recent years due to its promising biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The synthesis typically involves cyclization reactions of suitable precursors under controlled conditions to yield the desired compound with high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus spp. and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition and Cancer Research

In addition to its antimicrobial effects, this compound has demonstrated the ability to inhibit enzymes associated with cancer progression. Studies suggest that it may modulate the activity of specific proteins involved in tumor growth, potentially leading to therapeutic benefits in cancer treatment .

The biological activity of this compound is attributed to its ability to form hydrogen bonds with target proteins or enzymes. This interaction can alter the conformation and function of these biomolecules, resulting in decreased enzyme activity or altered signaling pathways that contribute to disease states .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound found that it exhibited a strong bactericidal effect against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses significant antibacterial properties that could be leveraged in therapeutic applications .

Study 2: Cancer Cell Line Testing

In vitro studies utilizing cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF7 (breast cancer)25

The compound's ability to reduce cell viability in these models suggests potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxadiazole derivatives. The following table compares its biological activities with those of related compounds:

Compound NameCAS NumberAntimicrobial ActivityCancer Inhibition
Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate3966-96-9ModerateLow
Ethyl 2-(5-nitro-1,2,4-oxadiazol-3-yl)acetate3966-96-xHighModerate
This compoundNot availableHighHigh

This comparative analysis highlights the unique profile of this compound as a potent candidate for further research in both antimicrobial and anticancer therapies .

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